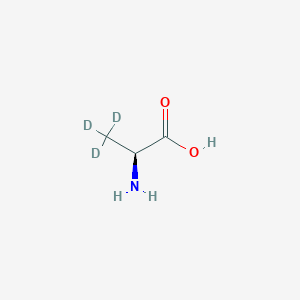![molecular formula C22H26 B052549 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene CAS No. 117923-34-9](/img/structure/B52549.png)
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions or convenient methods leading to compounds with specific mesomorphic properties. For instance, compounds exhibiting only enantiotropic nematic phases with very high clearing points have been synthesized, demonstrating the versatility of these synthesis methods in modifying molecular structure to achieve desired liquid crystalline behaviors (Dai, Cai, & Wen, 2013). Such synthetic approaches are critical for producing materials with specific electronic or optical properties.
Molecular Structure Analysis
The molecular structure of related compounds can significantly influence their properties. For example, the presence of ethynyl groups and their arrangement within a molecule has been shown to affect the mesomorphic behavior and phase transitions of liquid crystalline materials. The rigidity and orientation of these groups relative to the molecular core are essential factors determining the compound's ability to form specific mesophases (Norbert, Goodby, Hird, & Toyne, 1997).
Chemical Reactions and Properties
Chemical reactions involving 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and its analogs can lead to a variety of products with unique properties. For example, oxidative Pd-catalyzed cyclization reactions of alkynyl compounds can result in the formation of cyclic structures with potential applications in organic electronics and photonics (Bacchi, Costa, Ca', Fabbricatore, Fazio, Gabriele, Nasi, & Salerno, 2004). These reactions highlight the compound's versatility as a precursor for synthesizing complex molecular architectures.
Physical Properties Analysis
The physical properties of compounds like 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, such as melting points and mesophase behaviors, are crucial for their application in liquid crystal displays and other technologies. Studies have shown that modifications to the molecular structure, such as changes in the alkoxy chain length, can significantly impact the material's phase transitions and thermal stability (Dai, Cai, & Wen, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for understanding how these compounds can be processed and utilized in material science applications. For example, the introduction of electron-withdrawing or donating groups can affect the compound's ability to undergo specific reactions, which is critical for designing materials with tailored electronic properties (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).
Wissenschaftliche Forschungsanwendungen
Ethylene and Its Inhibitors in Plant Biology
Research on ethylene inhibitors, such as 1-methylcyclopropene (1-MCP), offers insight into the manipulation of plant ripening and senescence processes, with extensive applications in improving the post-harvest quality of fruits and vegetables. 1-MCP's role in blocking ethylene perception in plants underscores the potential of chemical interventions in agricultural practices to extend shelf life and reduce waste (Watkins, 2006; Blankenship & Dole, 2003).
Environmental and Health Implications of Benzene Derivatives
Research on environmental and health impacts of benzene derivatives, such as ethylbenzene and other monoaromatic pollutants, has significant implications for public health policies and environmental protection strategies. These compounds, often found in groundwater and associated with industrial activities, have been subjects of bioremediation studies, aiming at mitigating their adverse effects on ecosystems and human health (Farhadian et al., 2008; Ying et al., 2002).
Applications in Medical Sterilization
The application of ethylene oxide for the sterilization of medical devices highlights the versatility of ethylene derivatives in critical healthcare applications. This area of research emphasizes the development of safe, effective sterilization techniques that ensure the reliability of medical instruments, showcasing the broader applicability of ethylene-related compounds in maintaining health and safety standards (Mendes et al., 2007).
Flame Retardants and Environmental Concerns
Investigations into novel brominated flame retardants (NBFRs), including their occurrence in indoor environments and consumer goods, reflect growing concerns about their environmental and health impacts. Such research points to the need for comprehensive assessments of chemical safety and environmental sustainability in the development and use of flame retardants (Zuiderveen et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-4-[2-(4-hexylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-5-6-7-8-20-13-15-22(16-14-20)18-17-21-11-9-19(4-2)10-12-21/h9-16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJWGXSGOFJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596803 | |
| Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[2-(4-hexylphenyl)ethynyl]benzene | |
CAS RN |
117923-34-9 | |
| Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117923-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















